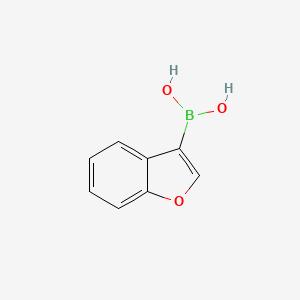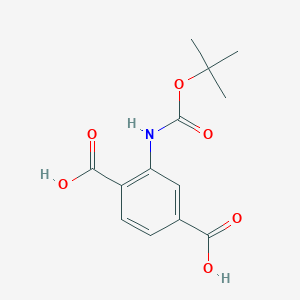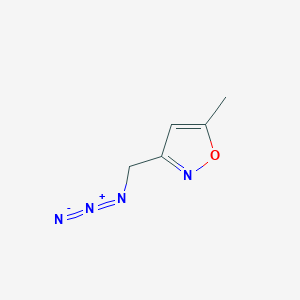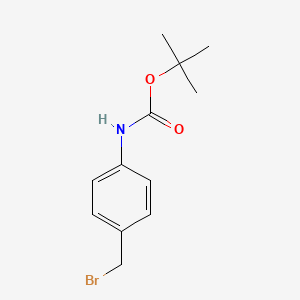
Sodium 2,4,5-trichlorophenoxyacetate
概要
説明
Sodium 2,4,5-trichlorophenoxyacetate, also known as 2,4,5-T sodium salt, is a synthetic herbicide that has been widely used in agriculture and forestry since the 1940s. It is a synthetic plant hormone (auxin) that promotes processes such as somatic embryogenesis and selective gene transcription . It is also a herbicide that defoliates broad-leafed plants . It is a light tan solid and insoluble in water .
Synthesis Analysis
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), the parent compound of Sodium 2,4,5-trichlorophenoxyacetate, was developed in the late 1940s, synthesized by the reaction of 2,4,5-Trichlorophenol and chloroacetic acid . A recent study describes the synthesis of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium .
Molecular Structure Analysis
The molecular formula of Sodium 2,4,5-trichlorophenoxyacetate is C8H4Cl3NaO3 . The exact mass is 277.5 g/mol .
Chemical Reactions Analysis
2,4,5-TCP 4-monooxygenase (TftD) and 2,4,6-TCP 4-monooxygenase (TcpA) have been discovered in the biodegradation of 2,4,5-trichlorophenol (2,4,5-TCP) and 2,4,6-trichlorophenol (2,4,6-TCP). TcpA and TftD belong to the reduced flavin adenine dinucleotide (FADH2)-dependent monooxygenases and both use 2,4,6-TCP as a substrate .
Physical And Chemical Properties Analysis
Sodium 2,4,5-trichlorophenoxyacetate is a light tan solid . It is insoluble in water . The molecular weight is 277.5 g/mol .
科学的研究の応用
Plant Growth Regulation
2,4,5-T-sodium acts as a synthetic auxin, a type of plant hormone that regulates growth and development. It promotes processes such as somatic embryogenesis and selective gene transcription . This compound has been used to study the mechanisms of plant growth and to control the growth patterns of plants in agricultural research.
Herbicide Formulation
Historically, 2,4,5-T-sodium was widely used as a herbicide to defoliate broad-leafed plants. It was part of the infamous defoliant Agent Orange , used during the Vietnam War . Although its use as a herbicide is now limited due to toxicity concerns, it remains a subject of study in environmental science and toxicology.
Environmental Impact Studies
The compound’s role in environmental pollution is significant due to its presence in Agent Orange and its byproduct, dioxin . Research into the long-term environmental impact of 2,4,5-T-sodium includes studying soil contamination, water pollution, and the effects on wildlife.
Toxicology and Public Health
2,4,5-T-sodium is toxic, with studies focusing on its NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) . Research in this field aims to understand the compound’s effects on human health, including its carcinogenic potential and links to various diseases.
Chemical Synthesis and Reactivity
The synthesis of 2,4,5-T-sodium involves the reaction of 2,4,5-Trichlorophenol with chloroacetic acid. Studies in this area explore the reactivity of the compound, its derivatives, and the conditions that minimize the production of harmful byproducts like TCDD (dioxin) .
作用機序
Target of Action
Sodium 2,4,5-trichlorophenoxyacetate, also known as 2,4,5-T-sodium, is a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They primarily target broad-leafed plants .
Mode of Action
As a synthetic auxin, 2,4,5-T-sodium mimics the action of natural auxins. It binds to the auxin receptors in the plant cells, triggering a series of events that lead to uncontrolled growth and eventually the death of the plant .
Biochemical Pathways
It is known that auxins regulate the expression of a set of genes called auxin response factors (arfs), which control various aspects of plant growth and development .
Pharmacokinetics
It is known to be moderately soluble in water , which suggests it can be readily absorbed and distributed within the plant
Result of Action
The primary result of 2,4,5-T-sodium’s action is the defoliation of broad-leafed plants . By mimicking the action of natural auxins, it causes uncontrolled growth, which eventually leads to the plant’s death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,5-T-sodium. For instance, its solubility in water suggests that it could be less effective in dry environments. Additionally, it has been found to be persistent in soil systems and has a high potential for leaching to groundwater .
Safety and Hazards
Inhalation of Sodium 2,4,5-trichlorophenoxyacetate can cause inflamed mucous membranes . Contact with eyes may cause irritation and swelling . Skin contact can cause irritation, rashes, and swelling . Ingestion can result in weakness and lethargy, anorexia, diarrhea, spasticity, and possible death from ventricular fibrillation and subsequent cardiac arrest .
特性
IUPAC Name |
sodium;2-(2,4,5-trichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O3.Na/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVMKVOQCMSZSZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041333 | |
| Record name | 2,4,5-T-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,4,5-trichlorophenoxyacetate | |
CAS RN |
13560-99-1 | |
| Record name | 2,4,5-T-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013560991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-T-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,4,5-trichlorophenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-T-SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO453154P9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Sodium 2,4,5-trichlorophenoxyacetate discussed in the research papers?
A1: The research primarily focuses on the use of Sodium 2,4,5-trichlorophenoxyacetate as a plant growth regulator to inhibit sprouting in stored root vegetables and onions. [, , ] Specifically, it demonstrates the effectiveness of various application methods, including pre-harvest foliage sprays and direct application to harvested crops.
Q2: How effective was Methyl naphthaleneacetate (MENA) compared to Sodium 2,4,5-trichlorophenoxyacetate in preventing sprouting?
A2: One of the studies found that MENA was highly effective in inhibiting sprout growth in stored carrots and turnips. [] A concentration of 1 gram of MENA per bushel of roots, applied four weeks after storage at 50°F, provided significant sprout inhibition. This suggests that MENA could be a viable alternative to Sodium 2,4,5-trichlorophenoxyacetate for this specific application.
Q3: Did applying Sodium 2,4,5-trichlorophenoxyacetate to onions impact their yield?
A3: Interestingly, the research indicated that low concentrations of Sodium 2,4,5-trichlorophenoxyacetate applied to onion foliage resulted in increased bulb yields. [] This suggests potential benefits beyond sprout inhibition, highlighting the complex interactions between this compound and plant physiology.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)




